Product packaging for 2,2-Dimethylpiperidin-4-amine(Cat. No.:)

2,2-Dimethylpiperidin-4-amine

Cat. No.: B13145046
M. Wt: 128.22 g/mol
InChI Key: UKEHVVSQVDPYGR-UHFFFAOYSA-N
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Description

Historical and Contemporary Significance of Piperidine (B6355638) Derivatives in Chemical Sciences

The piperidine motif is a cornerstone in the architecture of a multitude of natural products and synthetic compounds, a fact that has been recognized since the early days of organic chemistry. Historically, piperidine itself was first isolated from black pepper, where it is a constituent of the pungent compound piperine. This discovery opened the door to the exploration of a wide class of alkaloids and other naturally occurring substances possessing this heterocyclic core.

In the contemporary scientific landscape, the significance of piperidine derivatives has only grown. They are integral to the fields of medicinal chemistry, materials science, and catalysis. scbt.comresearchgate.net The piperidine skeleton is a frequently encountered structural element in pharmaceuticals, contributing to the efficacy of drugs across numerous therapeutic areas, including central nervous system disorders, cancer, and infectious diseases. researchgate.netsmolecule.com Its prevalence is due in part to its ability to impart favorable physicochemical properties to a molecule, such as enhanced metabolic stability and receptor binding affinity. researchgate.net The ongoing development of innovative synthetic methodologies to create substituted piperidines underscores their enduring importance in modern chemical research. mdpi.com

Rationale for Focusing on 2,2-Dimethylpiperidin-4-amine as a Unique Research Target

Within the expansive family of piperidine derivatives, this compound presents itself as a compound of particular interest. The rationale for this focus stems from its distinct structural features. The gem-dimethyl substitution at the C2 position of the piperidine ring introduces significant steric hindrance, which can influence the molecule's conformational preferences and reactivity. cdnsciencepub.com This steric bulk can be strategically exploited in synthetic chemistry to direct the outcome of reactions and to modulate the biological activity of resulting derivatives.

Furthermore, the presence of a primary amine at the C4 position provides a versatile functional handle for a wide array of chemical transformations. This amine group can readily undergo reactions such as acylation, alkylation, and reductive amination, allowing for the facile introduction of diverse substituents and the construction of more complex molecular architectures. ambeed.com The combination of the unique steric environment created by the dimethyl groups and the reactive potential of the amino group makes this compound a compelling target for researchers aiming to develop novel compounds with tailored properties for applications in medicinal chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2 B13145046 2,2-Dimethylpiperidin-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

2,2-dimethylpiperidin-4-amine

InChI

InChI=1S/C7H16N2/c1-7(2)5-6(8)3-4-9-7/h6,9H,3-5,8H2,1-2H3

InChI Key

UKEHVVSQVDPYGR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCN1)N)C

Origin of Product

United States

Synthetic Methodologies for 2,2 Dimethylpiperidin 4 Amine and Its Structural Analogs

Established and Emerging Strategies for Piperidine (B6355638) Ring Construction

The formation of the piperidine framework is the foundational step in the synthesis of 2,2-Dimethylpiperidin-4-amine. Various strategies have been developed, each with distinct advantages concerning efficiency, substrate scope, and reaction conditions.

Intramolecular cyclization is a powerful strategy for forming cyclic structures like the piperidine ring from a linear precursor. This approach relies on the reaction between two functional groups within the same molecule to close the ring.

Acid-catalyzed hydroamination represents a direct method for piperidine synthesis. For instance, the intramolecular cyclization of amino-alcohols or amino-alkenes can be promoted by Lewis or Brønsted acids. Research has demonstrated the synthesis of 2,2-dimethylpiperidine (B1364143) through an acid-catalyzed hydroamination reaction using boron trifluoride–diethyl etherate, achieving the product in good yield. cardiff.ac.uk Similarly, the cyclization of appropriate amino acid precursors can be employed to form piperidinone structures, which are versatile intermediates. smolecule.com For example, derivatives of 3,3-dimethylglutaric acid can serve as precursors for the synthesis of 4,4-Dimethylpiperidin-2-one. smolecule.com Another approach involves the intramolecular cyclization of fluorinated β-haloamines, which proceeds via the expulsion of a leaving group to form the corresponding aziridine, a related three-membered nitrogen heterocycle that can be a precursor to larger rings. ugent.be

Reductive amination is a widely used and highly effective method for forming C-N bonds, making it a key pathway for synthesizing amines like this compound from a ketone precursor. The process typically involves the reaction of a ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.

A direct synthesis for N,N-Dimethylpiperidin-4-amine, a close derivative, involves the reductive amination of 1-(tert-Butoxycarbonyl)-4-piperidone. chemicalbook.com In this procedure, the piperidone is reacted with dimethylamine (B145610) hydrochloride in the presence of a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN). chemicalbook.com The reaction first forms an iminium ion intermediate, which is subsequently reduced to the tertiary amine. The final step involves the removal of the Boc protecting group using a strong acid. chemicalbook.com

Modern advancements in this area include the development of more sophisticated catalytic systems. Nickel-catalyzed reductive coupling, for example, enables the three-component synthesis of tertiary amines and has been shown to be tolerant of sterically hindered secondary amines, such as cis-2,6-dimethylpiperidine. nih.gov For industrial-scale synthesis, catalytic hydrogenation using transition metal catalysts like Raney nickel is often preferred over stoichiometric borohydride (B1222165) reagents due to cost, safety, and waste management considerations.

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. bas.bgbeilstein-journals.org This strategy is valued for its atom economy, energy efficiency, and reduction of intermediate purification steps. bas.bg

The synthesis of highly functionalized piperidines is frequently achieved through MCRs involving the condensation of aldehydes, amines, and a 1,3-dicarbonyl compound (such as a β-keto ester). bas.bgbeilstein-journals.org A variety of catalysts have been developed to promote these transformations under mild conditions. These include heterogeneous solid acid catalysts like nano-sulfated zirconia and nano-ZSM-5 zeolites, which offer the advantages of easy separation and reusability. bas.bg Other effective catalysts reported for this transformation include tetrabutylammonium (B224687) tribromide (TBATB) and zirconyl chloride (ZrOCl2·8H2O). taylorfrancis.com The general mechanism involves the initial formation of an enamine from the amine and the β-keto ester, and an imine from the amine and the aldehyde. A subsequent Mannich-type reaction between the enamine and the imine, followed by cyclization and condensation, yields the piperidine ring. beilstein-journals.org

Table 1: Catalysts Used in Multi-component Synthesis of Functionalized Piperidines
CatalystReactant TypesKey FeaturesReference
Nano-sulfated zirconia, Nano-ZSM-51,3-Dicarbonyls, Amines, Aromatic AldehydesHeterogeneous, reusable, mild conditions, short reaction times. bas.bg
Tetrabutylammonium tribromide (TBATB)Aromatic Aldehydes, Amines, Acetoacetic EstersOne-pot, three-component transformation. taylorfrancis.com
Zirconyl chloride (ZrOCl2·8H2O)Aromatic Aldehydes, Amines, Acetoacetic EstersAqua-compatible catalyst for one-pot, three-component synthesis. taylorfrancis.com
PEG-embedded KBr3Aldehyde, Amine, β-Keto EsterRecyclable, metal-free, high yields. beilstein-journals.org

Enantioselective and Diastereoselective Synthesis of this compound Derivatives

Creating specific stereoisomers of substituted piperidines is a significant challenge in synthetic chemistry. Enantio- and diastereoselective methods are essential for producing single isomers, which is often a requirement for their use in various applications.

Asymmetric synthesis aims to create chiral molecules in an enantiomerically pure or enriched form. For piperidine derivatives, this can be achieved by starting with materials from the chiral pool, using chiral auxiliaries, or employing catalytic asymmetric reactions. snnu.edu.cnnih.gov

One powerful strategy is the asymmetric reduction of pyridine (B92270) derivatives. nih.gov Pyridinium salts can be activated and then hydrogenated in the presence of a chiral catalyst to produce enantioenriched piperidines. nih.govbohrium.com Chemo-enzymatic methods have also emerged as a versatile approach, combining the strengths of chemical synthesis and biocatalysis. For example, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines. nih.gov Another established route involves the use of chiral building blocks, such as phenylglycinol-derived lactams, which can be elaborated through a series of reactions to yield a variety of enantiopure piperidine alkaloids. researchgate.net

Chiral catalysts and auxiliaries are at the forefront of modern asymmetric synthesis, enabling the production of specific stereoisomers with high selectivity.

Chiral Catalysis: A variety of transition-metal catalysts and organocatalysts have been successfully applied to the synthesis of chiral piperidines.

Rhodium-catalyzed reactions: A cross-coupling approach using a Rh-catalyzed asymmetric reductive Heck reaction between boronic acids and a protected dihydropyridine (B1217469) provides access to enantioenriched 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. snnu.edu.cn

Iridium-catalyzed hydrogenation: Chiral Ir-catalysts, often paired with specific phosphine (B1218219) ligands like MeO-BoQPhos, are effective for the enantioselective hydrogenation of 2-alkyl-pyridinium salts, yielding chiral 2-substituted piperidines with high enantiomeric ratios. nih.gov

Chiral Brønsted acids: Chiral phosphoric acids have been utilized as catalysts in the enantioselective intramolecular cyclization of unsaturated acetals to generate functionalized chiral piperidines. umich.edu These reactions can exhibit in situ enantioenrichment, further enhancing the stereoselectivity. umich.edu

Auxiliary-Mediated Approaches: Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which the auxiliary is removed. This strategy has been used effectively in the synthesis of piperidine derivatives. For example, enantiopure piperidines can be synthesized with complete chirality retention using an effective protecting group strategy in a nitroalkene/amine/enone (NAE) condensation reaction. rsc.org Kinetic resolution, a process that separates a racemic mixture by reacting one enantiomer faster than the other, is another powerful tool. The catalytic kinetic resolution of racemic disubstituted piperidines has been achieved using N-heterocyclic carbenes (NHCs) and chiral hydroxamic acids, providing access to enantioenriched amines with good selectivity. nih.gov

Table 2: Examples of Chiral Catalysis in Piperidine Synthesis
Catalytic SystemReaction TypeSubstrate/Product TypeSelectivity AchievedReference
Rh-catalyst / Chiral LigandAsymmetric Reductive Heck3-Substituted TetrahydropyridinesHigh yield and excellent enantioselectivity. snnu.edu.cn
[Ir(COD)Cl]2 / MeO-BoQPhosAsymmetric HydrogenationEnantioenriched 2-Alkyl PiperidinesUp to 93:7 er. nih.gov
Chiral Phosphoric Acid (CPA)Intramolecular CyclizationFunctionalized Chiral PiperidinesUp to 93% ee. umich.edu
N-Heterocyclic Carbene (NHC) / Chiral Hydroxamic AcidKinetic Resolution (Acylation)Enantioenriched Disubstituted PiperidinesSelectivity factors (s) up to 52. nih.gov
[Cp*RhCl2]2 / Chiral Amine (e.g., PEA)Asymmetric Reductive Transamination (ART)Chiral Piperidines from Pyridinium SaltsGood yields and high diastereoselectivities. bohrium.com

Strategic Functionalization and Modification of the this compound Core

The 2,2-dimethylpiperidine scaffold, as present in this compound, offers several sites for strategic functionalization to generate a diverse range of analogues for various research applications. The primary sites for modification are the piperidine ring nitrogen (N1 position), the C4-amino group, and the C-H bonds on the piperidine ring itself.

A foundational step in many synthetic sequences involves the protection of the piperidine nitrogen, commonly with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the parent piperidine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). The Boc group is stable under many reaction conditions but can be readily removed with acid, allowing for subsequent functionalization at the nitrogen position. smolecule.com

Functionalization at the piperidine nitrogen (N-functionalization) is a common strategy. This can include alkylation, for example, with methyl iodide, or the introduction of more complex substituents through reductive amination or coupling with various heterocyclic structures. The amine group at the C4 position can also be a handle for modification. For instance, it can be converted into a carboxamide, which then serves as a reactive intermediate for further derivatization, such as through Suzuki-Miyaura cross-coupling reactions. vulcanchem.com

More advanced and efficient strategies for modifying the piperidine ring have been developed, moving beyond traditional methods. A novel two-step strategy combines enzymatic C-H oxidation with radical cross-coupling. acs.orgnews-medical.net Using directed evolution, enzymes can selectively oxidize various C-H bonds on the piperidine ring, introducing hydroxyl groups. These hydroxyl groups then serve as handles for radical cross-coupling reactions, allowing for the formation of new carbon-carbon bonds at specific sites. acs.org This method avoids the need for expensive precious metal catalysts and streamlines the synthesis of complex substituted piperidines. news-medical.net Another modern approach involves the reductive functionalization of amides. Tertiary amides can be mildly reduced to form enamines, which can then be trapped with various reagents, such as sulfonyl azides, to yield functionalized products like N-sulfonylformamidines. nih.govd-nb.info

Table 1: Summary of Functionalization Strategies for the Piperidine Core

Strategy Description Key Reagents/Methods Potential Modifications Citations
N-Protection Protection of the piperidine nitrogen to direct reactivity to other positions. Di-tert-butyl dicarbonate (Boc anhydride) Introduction of a Boc group, enabling subsequent selective deprotection and functionalization. smolecule.com
N-Functionalization Direct modification of the piperidine nitrogen. Alkyl halides, Reductive amination, Coupling with heterocycles Introduction of alkyl, benzyl, or complex heterocyclic moieties at the N1 position.
Amine/Amide Derivatization Modification via the C4-amine group. Conversion to amide, followed by cross-coupling. Installation of aryl groups via Suzuki-Miyaura coupling at the C4 position. vulcanchem.com
Enzymatic C-H Oxidation Selective hydroxylation of C-H bonds on the piperidine ring. Directed evolution enzymes Creates hydroxylated piperidine intermediates for further functionalization. acs.org
Radical Cross-Coupling Formation of C-C bonds at previously functionalized sites. Nickel electrocatalysis Attaches various molecular fragments to the piperidine ring, simplifying complex syntheses. news-medical.net
Reductive Functionalization Reduction of an amide derivative to an enamine, followed by trapping. Mo(CO)₆, TMDS, Sulfonyl azides Formation of N-sulfonylformamidines and other derivatives. nih.govd-nb.info

Sustainable and Green Chemical Approaches in Piperidine Synthesis

The synthesis of piperidine-containing compounds is increasingly guided by the principles of green and sustainable chemistry. These approaches aim to reduce environmental impact by using renewable resources, minimizing waste, and employing safer reaction conditions.

A significant green strategy involves the use of bio-renewable feedstocks. Researchers have developed a novel, one-pot approach to synthesize piperidine from bio-renewable tetrahydrofurfurylamine (B43090) through hydrogenolysis and subsequent intramolecular amination. rsc.org This method provides a sustainable alternative to the traditional synthesis, which relies on the hydrogenation of fossil fuel-based pyridine. rsc.org Similarly, another green route produces 2-aminomethylpiperidine from the bio-renewable compound 2,5-bis(aminomethyl)furan. rsc.org The use of biomass, such as lignin, is also being explored to create biocatalytic routes to substituted pyridines and their subsequent reduction to piperidines. ukri.org

The development of one-pot, multi-component reactions represents another cornerstone of green piperidine synthesis. An effective method for creating highly functionalized piperidines involves the condensation of aldehydes, amines, and β-ketoesters in water at room temperature. researchgate.net This reaction is catalyzed by sodium lauryl sulfate (B86663) (SLS), which is non-toxic and recyclable, and the process offers high yields with a simple workup. researchgate.net Other green approaches focus on eliminating catalysts and solvents altogether. For example, new Schiff bases containing piperidine rings have been synthesized in high yield by reacting thiophene-2-carbaldehyde (B41791) with piperidine derivatives using only microwave irradiation, without any added catalyst or solvent. acgpubs.org

Replacing hazardous reagents and reaction conditions is also a key focus. An efficient and environmentally friendly approach to N-substituted piperidones, which are precursors to piperidines, has been developed that avoids the classical Dieckman approach. nih.govfigshare.com The use of amino acids, such as aspartic acid, as a substitute for ammonia (B1221849) in piperidone synthesis is another promising green alternative. researchgate.net Furthermore, the combination of enzymatic C-H functionalization and radical cross-coupling is considered a strategy that can "enable a more green and sustainable future for chemical synthesis" by streamlining routes and eliminating inefficient steps that often require precious metal catalysts. acs.org

Table 2: Overview of Green Methodologies in Piperidine Synthesis

Green Approach Description Example Key Advantages Citations
Renewable Feedstocks Synthesis from biomass-derived starting materials instead of fossil fuels. One-pot synthesis of piperidine from bio-renewable tetrahydrofurfurylamine. Reduces dependence on fossil resources, enhances sustainability. rsc.orgrsc.orgukri.org
Multi-Component Reactions Combining multiple reactants in a single step to build complex molecules. One-pot synthesis of functionalized piperidines in water using an SLS catalyst. Increases efficiency, reduces waste, simplifies procedures. researchgate.net
Catalyst/Solvent-Free Synthesis Reactions conducted without the use of catalysts or solvents, often using alternative energy sources. Microwave-assisted synthesis of Schiff bases from piperidines and aldehydes. Eliminates toxic solvents and catalyst waste, reduces energy consumption. acgpubs.org
Biocatalysis Use of enzymes to perform selective chemical transformations. Enzymatic C-H oxidation to create hydroxylated piperidines. High selectivity, mild reaction conditions, environmentally benign catalysts. acs.orgnews-medical.netukri.org
Alternative Reagents Replacing hazardous or inefficient reagents with safer, more sustainable options. Using amino acids in place of ammonia for piperidone synthesis. Avoids toxic reagents, potentially utilizes renewable resources. researchgate.net
Process Streamlining Developing more direct synthetic routes to reduce the number of steps. Two-step synthesis of complex piperidines via oxidation and cross-coupling. Improves overall yield, reduces waste and cost, eliminates inefficient steps. acs.orgnews-medical.net

Investigation of Ring Conformations in Piperidine Systems (Chair, Boat, Twist-Boat)

The six-membered piperidine ring is not planar and, similar to cyclohexane, adopts several non-planar conformations to relieve ring strain. The most stable and well-studied of these is the chair conformation . In this arrangement, all bond angles are close to the ideal tetrahedral angle (109.5°), and hydrogen atoms on adjacent carbons are perfectly staggered, minimizing both angle and torsional strain.

However, other higher-energy conformations are accessible, including the boat and twist-boat (or skew-boat) forms. The boat conformation is destabilized by torsional strain from eclipsed bonds on four of its carbons and by steric repulsion (transannular strain) between the "flagpole" hydrogens at the C-1 and C-4 positions. The twist-boat conformation alleviates some of this strain by slightly twisting the ring structure, making it more stable than the true boat but generally less stable than the chair form.

The equilibrium between these conformations can be significantly influenced by the substitution pattern on the ring. While most simple piperidine derivatives exist predominantly in a chair conformation, the introduction of bulky substituents or specific functional groups can shift this equilibrium. ias.ac.innih.gov For instance, in certain hindered systems, such as N-nitroso or N-acyl piperidines, significant populations of boat or twist-boat conformations have been observed and characterized. ias.ac.innih.govresearchgate.net This shift is often a result of severe steric interactions, like A(1,3) strain, that would arise in a chair conformation. niscpr.res.in

In the case of the closely related analog, 2,2-dimethylpiperidin-4-one, NMR studies have indicated that the steric constraints imposed by the C-2 gem-dimethyl group preferentially stabilize the chair conformation. smolecule.com Ring inversion, the process by which one chair conformer converts to another, has a moderate energy barrier, with activation energies for analogous piperidin-4-one derivatives found to be in the range of 40–60 kJ/mol. smolecule.com While the chair form is dominant, the presence of severe steric strain in certain derivatives can force the ring into non-chair forms. ias.ac.inresearchgate.net For example, studies on various N-nitroso-t(3)-alkyl-r(2),c(6)-bis(2′-furyl)-piperidin-4-ones have shown through NMR data that these molecules can exist as an equilibrium mixture of boat and alternate chair conformations. researchgate.net

Table 1: Conformational Preferences in Substituted Piperidine Systems
Compound ClassDominant Conformation(s)Influencing FactorsReference(s)
Unsubstituted Piperidin-4-onesChairMinimization of torsional and angle strain ias.ac.in
N-Nitroso PiperidinesTwist-Boat / Boat-Chair EquilibriumA(1,3) strain, delocalization of N lone pair ias.ac.inresearchgate.netresearchgate.net
N-Acyl PiperidinesTwist-Boat / BoatA(1,3) strain, resonance stabilization nih.govniscpr.res.inniscpr.res.in
2,2-Dimethylpiperidin-4-oneChairSteric hindrance from gem-dimethyl group smolecule.com
Sterically Hindered Piperidin-4-one Oxime EthersChair or Twist-BoatDegree of steric hindrance at C-3 and C-5 nih.gov

Steric and Electronic Influences of Substituents on Conformational Preferences

The conformational equilibrium of a piperidine ring is a delicate balance of steric and electronic effects imposed by its substituents. In this compound, the gem-dimethyl group at C-2 and the amino group at C-4 are the primary determinants of its three-dimensional structure.

Steric Influences: The most significant steric feature is the gem-dimethyl group at the C-2 position. This substitution introduces what is known as the Thorpe-Ingold effect, where the presence of a quaternary carbon can favor coiled conformations and influence intramolecular reaction rates. msu.eduwikipedia.org In the context of the piperidine ring, the gem-dimethyl group introduces substantial steric bulk. In a chair conformation, this group does not differentiate between axial and equatorial positions for itself, but it severely restricts the conformational freedom of adjacent parts of the molecule. Studies on 3,3-dimethylpiperidine (B75641) have shown that the gem-dimethyl group can influence the axial/equatorial preference of the N-H proton. acs.org The steric hindrance from these methyl groups can destabilize adjacent substituents, particularly in an axial orientation, due to 1,3-diaxial interactions. For instance, in meso-2,6-dimethylpiperidine amides, the steric strain forces the methyl groups to adopt axial positions to avoid more severe interactions. cdnsciencepub.comcdnsciencepub.com

Electronic Influences: The amino group at the C-4 position exerts electronic effects primarily through its basicity and ability to participate in hydrogen bonding. As an electron-donating group, it can influence the electron density of the ring. More importantly, the 4-amino group can act as a hydrogen bond donor or acceptor. nih.govacs.org This capability can lead to specific intermolecular interactions, for example with active site residues in enzymes, which can stabilize a particular conformation. nih.govacs.org In the context of 4-aminopiperidine (B84694) drugs, this group has been shown to interact with serine residues in the active site of Cytochrome P450 enzymes, anchoring the molecule in a specific orientation for metabolism. nih.govacs.org The protonation state of the amino group also significantly alters its electronic character and steric demand, thereby influencing conformational preferences. DFT studies on the related 4-amino-2,2,6,6-tetramethyl-piperidine-N-oxyl (4-amino-TEMPO) show that protonation of the amino group causes significant changes in bond lengths and angles within the ring. researchgate.net

The interplay between the steric hindrance of the 2,2-dimethyl groups and the electronic nature of the 4-amino group dictates that the molecule will adopt a chair conformation where unfavorable steric interactions are minimized. The amino group at C-4 can exist in either an axial or equatorial position, and the preference will depend on the solvent and the protonation state of the nitrogen atoms.

Stereodynamic Studies of Hindered Rotation and Conformational Exchange Processes

The substituents on the this compound ring not only define its static conformation but also influence its dynamic behavior. Stereodynamic processes, such as ring inversion and hindered rotation around single bonds, are critical to understanding the molecule's flexibility and how it explores its conformational space. These processes are often studied using dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy, which can measure the energy barriers for these exchanges. cdnsciencepub.comias.ac.in

Ring Inversion: The primary conformational exchange process in piperidines is the chair-to-chair interconversion. For the parent piperidine, this process is rapid at room temperature. However, bulky substituents can significantly hinder this process. In 2,2-dimethylpiperidin-4-one, the activation energy for ring inversion is estimated to be between 40-60 kJ/mol. smolecule.com The gem-dimethyl group introduces significant steric strain in the transition state of the ring flip, thus raising the energy barrier.

Hindered Rotation: Hindered rotation can occur around the exocyclic C-N bond of the amino group or around the N-C(O) bond in N-acylated analogs. Studies on hindered amides of 2-methylpiperidine (B94953) and 2,6-dimethylpiperidine (B1222252) have revealed high rotational barriers about the amide C(O)-N bond, with free energies of activation (ΔG‡) ranging from 77 to 81 kJ/mol. cdnsciencepub.comcdnsciencepub.com This high barrier is attributed to the steric crowding around the amide functionality. For example, in N-acetyl-r-2,c-6-di(2-furyl)-t-3,t-5-dimethylpiperidin-4-one, which exists in a boat conformation, the energy barrier for N-C rotation was determined to be 58.4 kJ/mol from dynamic 1H NMR studies. niscpr.res.in These findings suggest that if the nitrogen of the 4-amino group in this compound were to be acylated, a similarly high barrier to rotation would be expected.

Nitrogen Inversion: Another dynamic process is nitrogen inversion. For the ring nitrogen, this is usually rapid and coupled with ring inversion. In hindered piperidines like 1,2,2,6-tetramethylpiperidine, the barrier to N-inversion has been measured, with a free energy of activation (ΔG‡) of 11.0 ± 0.3 kcal/mol (approx. 46 kJ/mol). rsc.org

Table 2: Energy Barriers for Dynamic Processes in Piperidine Derivatives
Compound/ClassDynamic ProcessActivation Energy (ΔG‡)MethodReference(s)
Piperidin-4-one AnalogsRing Inversion40-60 kJ/molNMR smolecule.com
Hindered Amides of 2,6-DimethylpiperidineC(O)-N Bond Rotation~77 kJ/molDNMR cdnsciencepub.comcdnsciencepub.com
N-acetyl-3,5-dimethyl-di-2-furyl-piperidin-4-oneN-C Bond Rotation58.4 kJ/molDNMR niscpr.res.in
1,2,2,6-TetramethylpiperidineN-Inversion~46 kJ/mol (11.0 kcal/mol)DNMR rsc.org

Determination of Relative and Absolute Stereochemistry in this compound Analogs

While this compound itself is an achiral molecule due to its plane of symmetry, introducing further substituents can create one or more stereocenters, leading to diastereomers and enantiomers. The determination of the relative and absolute stereochemistry of these analogs is crucial, as different stereoisomers often exhibit vastly different biological activities.

Relative Stereochemistry: The relative configuration of substituents (e.g., cis or trans) is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants (J-values) between vicinal protons are highly dependent on the dihedral angle between them, as described by the Karplus equation. In a chair conformation, the coupling constant between two axial protons (J_ax,ax_) is large (typically 8-13 Hz), while axial-equatorial (J_ax,eq_) and equatorial-equatorial (J_eq,eq_) couplings are small (typically 2-5 Hz). By analyzing these coupling constants, the relative orientation of substituents can be confidently assigned. For example, in various substituted piperidin-4-ones, the observation of large coupling constants for ring protons has been used to establish a chair conformation with all substituents in equatorial positions. ias.ac.inresearchgate.net In the synthesis of stereodefined 3,4-disubstituted piperidines, coupling constants between 8.4 and 12.3 Hz were indicative of vicinal axial protons, confirming a specific cis-stereochemistry. clockss.org

Absolute Stereochemistry: Determining the absolute configuration of a chiral analog requires methods that can distinguish between enantiomers.

X-ray Crystallography: This is the most definitive method for determining absolute stereochemistry. By using anomalous dispersion, typically with a heavy atom present in the structure or its salt, the absolute arrangement of atoms in the crystal lattice can be determined. nih.gov This technique has been used to unambiguously establish the configuration of numerous piperidine derivatives. smolecule.com

Chiral Derivatizing Agents: For molecules in solution, chiral derivatizing agents (CDAs) like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) can be used. researchgate.net The chiral amine is reacted with the CDA to form a pair of diastereomers, which will have distinct NMR spectra. By analyzing the differences in the chemical shifts of the protons near the newly formed chiral center, the absolute configuration of the original amine can be deduced.

Kinetic Resolution: This technique can be used to separate enantiomers and can also provide insight into their stereochemistry. Recent studies on the kinetic resolution of disubstituted piperidines using chiral acylating agents have shown that the reaction rate is highly dependent on the conformation of the substrate. nih.gov DFT studies of these reactions revealed a strong preference for the acylation of conformers where the α-substituent occupies an axial position, providing a mechanistic basis for the observed stereoselectivity. nih.gov

The stereochemical analysis of analogs, such as (2R,4S)-N,2-dimethylpiperidin-4-amine or other multisubstituted derivatives, would rely on a combination of these powerful analytical techniques to fully characterize their three-dimensional structures. nih.gov

Chemical Reactivity and Derivatization

The chemical reactivity of 2,2-Dimethylpiperidin-4-amine is largely dictated by the primary amino group at the C4 position. This functional group serves as a versatile anchor for a wide range of derivatization reactions, enabling the synthesis of a diverse library of compounds.

Key reactions involving the amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. ambeed.com

Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines. ambeed.com

Reductive Amination: Reaction with aldehydes or ketones to yield secondary amines. ambeed.com

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

The steric hindrance imposed by the gem-dimethyl groups at the C2 position can influence the regioselectivity and stereoselectivity of these reactions, offering a degree of control over the synthetic outcome.

Chemical Reactivity and Mechanistic Studies of 2,2 Dimethylpiperidin 4 Amine

Reactivity Profiles of the Piperidine (B6355638) Amine Group as a Nucleophile

The nucleophilicity of piperidine and its derivatives is well-established, often showing enhanced reactivity compared to acyclic secondary amines like diethylamine (B46881) due to reduced steric hindrance around the nitrogen lone pair. In piperidines, the ring structure holds the alkyl substituents away from the lone pair, facilitating easier access for electrophiles. ambeed.com However, the presence of bulky substituents, such as the gem-dimethyl group in 2,2-Dimethylpiperidin-4-amine, can introduce significant steric hindrance, potentially slowing down reaction rates compared to unsubstituted or less substituted piperidines. scbt.comacs.org

The reactivity of the amine group can be seen in various common organic reactions:

Acylation: The primary amine group readily reacts with acylating agents like acyl chlorides and anhydrides to form the corresponding amides. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct. While the reaction is generally favorable, the steric hindrance from the 2,2-dimethyl groups might necessitate harsher reaction conditions compared to less hindered amines. ambeed.comnih.gov

Alkylation: As a nucleophile, the amine can undergo alkylation with alkyl halides. This reaction can lead to the formation of secondary and tertiary amines. The rate and extent of alkylation will be sensitive to the steric bulk of both the alkylating agent and the piperidine derivative itself. ambeed.com

Reductive Amination: The amine can be synthesized from the corresponding ketone, 2,2-dimethylpiperidin-4-one, via reductive amination. smolecule.com Conversely, the amine can participate in reductive amination reactions with other aldehydes and ketones to form more complex secondary or tertiary amines. ambeed.com

Condensation Reactions: The amine can participate in condensation reactions, such as the Mannich reaction, with formaldehyde (B43269) and a suitable carbon acid. ambeed.comchemrevlett.com

The table below summarizes the expected nucleophilic reactivity of this compound in comparison to related piperidine derivatives.

Reaction TypeElectrophileExpected Product with this compoundReactivity Considerations
Acylation Acyl Chloride (R-COCl)N-(2,2-dimethylpiperidin-4-yl)amideSteric hindrance may affect rate
Alkylation Alkyl Halide (R-X)4-(Alkylamino)-2,2-dimethylpiperidineSteric bulk of R-X is a key factor
Reductive Amination Aldehyde (R-CHO)4-(Alkylamino)-2,2-dimethylpiperidineGenerally efficient
Michael Addition α,β-Unsaturated Carbonyl4-(3-Oxoalkylamino)-2,2-dimethylpiperidineBase-catalyzed; sterics can influence rate

Elucidation of Reaction Mechanisms in Derivative Formation

The mechanisms of derivative formation involving this compound are analogous to those of other primary amines, with the caveat of steric influences from the substituted piperidine ring.

In acylation reactions , the mechanism involves the nucleophilic attack of the amine's lone pair on the carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride). The steric hindrance from the gem-dimethyl groups can affect the approach of the amine to the electrophile, potentially leading to slower reaction rates. Computational studies on the acylation of disubstituted piperidines have shown a preference for the acylation of conformers where the α-substituent is in an axial position, highlighting the importance of conformational effects on reactivity. nih.gov

Alkylation reactions typically proceed via an SN2 mechanism, where the amine acts as the nucleophile. The steric environment around the nitrogen atom is crucial. The gem-dimethyl groups can hinder the backside attack required for an SN2 reaction, especially with bulky alkyl halides. masterorganicchemistry.comfiveable.me The solvent can also play a significant role in the reaction outcome. cdnsciencepub.com

Reductive amination involves the initial formation of an imine or enamine intermediate through the condensation of the amine with a carbonyl compound, followed by reduction. The use of specific reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) allows for the selective reduction of the iminium ion in the presence of the carbonyl group. ambeed.com

The table below outlines the general mechanistic steps for key derivative formations.

ReactionIntermediate/Transition StateKey Mechanistic StepsInfluence of 2,2-Dimethyl Groups
Acylation Tetrahedral intermediate1. Nucleophilic attack on carbonyl carbon. 2. Elimination of leaving group.Steric hindrance can slow the rate of nucleophilic attack.
Alkylation (SN2) Pentacoordinate transition stateSingle concerted step of bond formation and bond breaking.Steric hindrance can disfavor the SN2 pathway.
Reductive Amination Iminium ion1. Formation of a hemiaminal. 2. Dehydration to form an iminium ion. 3. Reduction of the iminium ion.Minimal electronic effect, but sterics can influence the rate of iminium ion formation.

Transformations Involving the Piperidine Ring and Peripheral Substituents

Beyond reactions at the amine group, the piperidine ring of this compound and its derivatives can undergo various transformations. These can include ring-opening, ring-expansion, and reactions involving other substituents.

While the piperidine ring is generally stable, under certain conditions, ring-opening reactions can occur. For instance, the Hofmann elimination, a process that converts amines to alkenes, could potentially be applied, although the specific substitution pattern of this compound might lead to a mixture of products. ambeed.com

More synthetically useful are ring transformations of related piperidine precursors. For example, stereoselective syntheses of disubstituted piperidines have been achieved through the ring transformation of 2-(2-mesyloxyethyl)azetidines. acs.org Such methodologies could potentially be adapted for the synthesis of 2,2-dimethylpiperidine (B1364143) derivatives with various substitution patterns.

The gem-dimethyl groups at the C-2 position are generally unreactive but play a crucial role in directing the stereochemistry of reactions and influencing the conformational equilibrium of the piperidine ring. This steric buttressing can be exploited in the design of stereoselective syntheses.

Furthermore, the amine group at the C-4 position can be a handle for introducing other functionalities that can then participate in further transformations. For instance, the amine could be converted to a different functional group through diazotization followed by substitution, although such reactions might be complex in this system.

The table below summarizes some potential transformations.

Transformation TypeReagents/ConditionsPotential Outcome
Hofmann Elimination 1. Exhaustive methylation (e.g., CH₃I). 2. Treatment with Ag₂O, H₂O, heat.Ring-opened alkene
Oxidation of the Amine Oxidizing agents (e.g., H₂O₂, KMnO₄)N-oxide or other oxidation products
Modification of other substituents Dependent on the substituentFurther functionalization of the molecule

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 2,2-Dimethylpiperidin-4-amine. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the confirmation of the carbon skeleton and the proton distribution.

In solution, the piperidine (B6355638) ring of this compound predominantly adopts a chair conformation to minimize steric strain. This conformational preference is a key area of investigation in NMR studies. The orientation of the amine group at the C4 position (axial vs. equatorial) and the coupling constants between adjacent protons are critical parameters derived from ¹H NMR spectra. The presence of the gem-dimethyl group at the C2 position significantly influences the ring's conformational dynamics and the chemical shifts of nearby protons and carbons.

Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to definitively assign proton signals to their corresponding carbon atoms. 2D-EXSY (Exchange Spectroscopy) can be used to study the kinetics of conformational exchange, such as ring inversion. rsc.org The analysis of chemical shifts and proton-proton coupling constants allows for a detailed description of the molecule's preferred conformation in solution. nih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on typical chemical shifts for piperidine derivatives.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
N-H (Piperidine)~1.5-2.5Broad singletChemical shift is concentration and solvent dependent.
NH₂ (Amine)~1.2-2.0Broad singletChemical shift is concentration and solvent dependent.
H4 (CH-NH₂)~2.6-3.0MultipletPosition is deshielded by the adjacent amine group.
H3, H5 (Axial & Equatorial CH₂)~1.4-1.9MultipletsComplex splitting due to geminal and vicinal coupling.
H6 (Axial & Equatorial CH₂)~2.5-2.9MultipletsAdjacent to the ring nitrogen.
C(CH₃)₂~1.0-1.2SingletsTwo distinct singlets may be observed if the methyl groups are diastereotopic.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values are based on typical chemical shifts for piperidine derivatives.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C2 (C(CH₃)₂)~50-55Quaternary carbon.
C3~40-45Methylene carbon adjacent to the quaternary center.
C4 (CH-NH₂)~48-52Methine carbon attached to the amine group.
C5~30-35Methylene carbon.
C6~45-50Methylene carbon adjacent to the ring nitrogen.
C(CH₃)₂~25-30Methyl carbons.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision (typically within 5 ppm), HRMS allows for the calculation of a unique elemental formula.

For this compound (C₇H₁₆N₂), the theoretical monoisotopic mass can be calculated with high accuracy. Experimental determination of this mass via HRMS, often using techniques like Electrospray Ionization (ESI), provides unequivocal confirmation of the molecular formula, distinguishing it from other isomers or compounds with the same nominal mass. epa.gov This is a fundamental step in structural elucidation, ensuring the correct molecular identity before further spectroscopic analysis is undertaken.

Table 3: HRMS Data for this compound

ParameterValue
Molecular FormulaC₇H₁₆N₂
Molecular Ion[M+H]⁺
Theoretical Monoisotopic Mass128.131349 g/mol
Calculated m/z for [M+H]⁺129.138624

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features. As a primary amine, it should exhibit two distinct N-H stretching vibrations in the region of 3500-3200 cm⁻¹. wpmucdn.com The N-H bending (scissoring) vibration typically appears around 1600 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl and methylene groups are found just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions from C-C and C-N stretching and various bending modes, which are unique to the molecule.

Raman spectroscopy offers complementary information. While N-H and O-H stretches are often weak in Raman spectra, the C-C and C-N bonds of the piperidine skeleton typically produce strong signals, providing insight into the carbon framework.

Table 4: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)TechniqueNotes
N-H Stretch (Amine)3500 - 3200IRTwo bands expected for a primary amine (asymmetric and symmetric).
N-H Stretch (Piperidine)3350 - 3250IRTypically a single, weaker band. May overlap with amine stretches.
C-H Stretch (Aliphatic)2960 - 2850IR, RamanStretching of methyl and methylene groups.
N-H Bend (Scissoring)1650 - 1580IRCharacteristic of primary amines.
CH₂ Bend (Scissoring)~1470IRBending vibration of methylene groups.
C-N Stretch1250 - 1020IR, RamanStretching vibrations of the amine and piperidine C-N bonds.

X-ray Diffraction for Crystalline State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. If this compound or a suitable salt can be crystallized, this technique can provide definitive information on bond lengths, bond angles, and torsional angles with very high precision.

For piperidine derivatives, X-ray diffraction confirms the adoption of a chair conformation in the crystalline state. who.int It would unambiguously determine the orientation (axial or equatorial) of the amine substituent at the C4 position. Furthermore, this technique reveals how the molecules pack together in the crystal lattice. A key aspect of this is the analysis of intermolecular interactions, particularly hydrogen bonds. The amine (NH₂) and the piperidine N-H groups can act as hydrogen bond donors, while the nitrogen atoms can act as acceptors. X-ray diffraction studies on related aminopiperidinium salts have shown extensive networks of N-H···N and N-H···anion hydrogen bonds that stabilize the crystal structure. who.int This information is crucial for understanding the solid-state properties of the compound.

Table 5: Representative Crystallographic Data for a Substituted Piperidine Derivative Data from a related structure, 1-(2-Amino-6-methyl-pyrimidin-4-yl)-N,N-dimethyl-piperidin-4-aminium chloride, is used for illustrative purposes. who.int

ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
Piperidine ConformationChair
Substituent OrientationEquatorial
Key Intermolecular InteractionsN-H···N and N-H···Cl hydrogen bonds

Computational and Theoretical Modeling of this compound Lacks Specific Research

Following an extensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific published research on the computational and theoretical modeling of the chemical compound This compound . Consequently, it is not possible to provide a detailed, data-driven article on this specific molecule according to the requested outline.

The required topics—including quantum chemical calculations, conformational analysis, molecular dynamics simulations, theoretical spectroscopic predictions, and in silico studies of molecular interactions—rely on dedicated research studies that have not been published for this compound.

While computational studies are common for various piperidine derivatives due to their importance in medicinal chemistry, research has focused on other isomers and analogues. For instance, studies can be found for related compounds such as N,N-dimethylpiperidine-4-amine and other methylated piperidines. However, the unique structural feature of the gem-dimethyl group at the C2 position in this compound means that data from other isomers cannot be extrapolated to accurately describe its specific molecular properties and behaviors. Such a substitution pattern would significantly influence the molecule's conformational preferences, electronic structure, and interaction capabilities.

Without dedicated computational analyses, any discussion on the following points would be purely speculative and would not meet the required standards of scientific accuracy:

Computational Chemistry and Theoretical Modeling of 2,2 Dimethylpiperidin 4 Amine

2,2 Dimethylpiperidin 4 Amine As a Scaffold in Advanced Medicinal Chemistry Research

Strategic Utility of the Piperidine (B6355638) Scaffold in Modulating Biological Targets

The widespread use of the piperidine scaffold in drug discovery is a testament to its strategic utility in fine-tuning the properties of bioactive molecules. Its incorporation into a drug candidate can profoundly influence its biological profile by modulating physicochemical properties, enhancing biological activity and selectivity, improving pharmacokinetic characteristics, and reducing toxicity.

The non-planar, chair-like conformation of the piperidine ring allows for the precise positioning of substituents in axial and equatorial orientations. This three-dimensional arrangement is critical for optimizing interactions with the complex surfaces of biological targets like enzymes and receptors. The nitrogen atom in the ring is typically basic, allowing it to be protonated at physiological pH, which can be crucial for forming ionic interactions with target proteins or for improving aqueous solubility.

Introducing specific substitution patterns, such as in 2,2-Dimethylpiperidin-4-amine, further refines these properties. The gem-dimethyl group at the C2 position can provide steric hindrance that protects adjacent functional groups from metabolic degradation, potentially increasing the compound's half-life. This substitution also locks the ring in a specific conformation, which can lead to higher selectivity for a particular biological target. The primary amine at the C4 position is a key pharmacophoric feature, capable of acting as a hydrogen bond donor and acceptor, and serving as a point of attachment for various side chains to explore structure-activity relationships (SAR).

The strategic benefits of incorporating a piperidine scaffold are summarized below:

PropertyInfluence of Piperidine Scaffold
Physicochemical Properties Modulates pKa, lipophilicity (logP/logD), and aqueous solubility.
Biological Activity Provides a 3D framework for optimal spatial orientation of pharmacophores, enhancing binding affinity.
Target Selectivity Chiral centers and substitution patterns can confer high selectivity for specific receptor subtypes or enzyme isoforms.
Pharmacokinetics (ADME) Can improve membrane permeability and metabolic stability, leading to better oral bioavailability.
Toxicity Profile Can reduce off-target effects, such as cardiac hERG toxicity, by optimizing molecular shape and charge distribution.

Methodologies for Scaffold Optimization and Diversification in Drug Discovery

The optimization of a lead compound containing a piperidine scaffold is a central task in medicinal chemistry. Strategies are employed to modify the core structure to enhance desired properties while minimizing undesirable ones. These methodologies range from replacing the entire scaffold to making subtle modifications of its functional groups.

Scaffold hopping is a powerful strategy in drug design that involves replacing the central core of a molecule with a structurally different scaffold while retaining the original biological activity. This approach is used to discover novel chemical entities with improved properties, different selectivity profiles, or to circumvent existing patents. Bioisosteric replacement is a related concept where a functional group or a part of a molecule is exchanged with another that has similar physical or chemical properties, leading to a similar biological response.

For piperidine-containing molecules, a common scaffold hop involves replacing the saturated piperidine ring with other heterocyclic or carbocyclic structures to explore new chemical space. Conversely, a piperidine ring might be introduced as a bioisosteric replacement for an aromatic ring, such as a phenyl group, to improve properties like solubility and metabolic stability while maintaining the necessary spatial arrangement of substituents.

StrategyDescriptionExample Application for Piperidine Scaffolds
Scaffold Hopping Replacing the core molecular framework with a novel one.Replacing a piperidine core with a pyrrolidine (B122466) or azepane ring to alter ring size and flexibility.
Bioisosteric Replacement Exchanging one functional group or substructure for another with similar properties.Substituting a phenyl ring with a piperidine ring to increase three-dimensionality and improve solubility.

Rational drug design involves the targeted modification of a molecule based on a detailed understanding of its interaction with its biological target. For a scaffold like this compound, functional group manipulation is a key strategy for optimization. The amine at the C4 position and the hydrogen atoms on the carbon skeleton are primary sites for modification.

Modern synthetic methods have enabled precise and selective functionalization of the piperidine ring. For instance, rhodium-catalyzed C-H insertion reactions allow for the direct introduction of new functional groups at specific positions (C2, C3, or C4) of the piperidine skeleton, with the site of functionalization often controlled by the choice of catalyst and the nature of the nitrogen-protecting group.

Application in Research Tools and Chemical Biology Probes

Beyond their role as therapeutic agents, piperidine scaffolds are integral to the development of research tools and chemical probes that help elucidate biological processes. The structural features of this compound make it a suitable building block for creating specialized molecules for prodrug and molecular imaging research.

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. The primary amine of this compound is an ideal functional group for prodrug design. One of the main challenges with amine-containing drugs is their tendency to be ionized at physiological pH, which can limit their ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier.

By temporarily masking the amine group with a promoiety, its basicity can be suppressed, leading to a more lipophilic compound with enhanced membrane permeability. This promoiety is designed to be cleaved by enzymes (e.g., esterases, phosphatases) or under specific physiological conditions to release the active parent drug at the desired site of action. For example, the amine could be converted into an amide or a carbamate (B1207046) that is later hydrolyzed to regenerate the free amine.

Prodrug Strategy for AminesMasking GroupCleavage MechanismDesired Outcome
Amide/Carbamate Formation Acyl or alkoxycarbonyl groupsEnzymatic hydrolysis (e.g., by amidases)Improved lipophilicity and membrane permeability.
N-Mannich Bases Formaldehyde (B43269) and an amideChemical hydrolysisIncreased solubility and suppressed pKa.
Phosphate Esters Phosphate-containing promoietyEnzymatic hydrolysis (e.g., by alkaline phosphatase)Greatly enhanced aqueous solubility for parenteral administration.

Molecular imaging probes are essential tools for visualizing and studying biological processes in real-time within living organisms. Piperidine and its derivatives are often incorporated into the structure of these probes due to their favorable pharmacokinetic properties and their ability to serve as a robust scaffold for attaching imaging moieties.

The this compound scaffold can be used in the synthesis of various types of imaging agents. For fluorescent probes, the amine can be used to attach a fluorophore, such as a nitrobenzoxadiazole (NBD) group. The resulting probe's fluorescence properties may change upon interaction with a specific analyte or enzyme, allowing for its detection. For nuclear imaging techniques like Positron Emission Tomography (PET), the piperidine scaffold can be derivatized to include a radiolabel (e.g., Fluorine-18). The ability of the piperidine core to cross the blood-brain barrier has made it a popular scaffold for developing PET tracers that target neuroreceptors.

Investigation in Drug Delivery System Development

A comprehensive review of scientific literature and research databases did not yield any specific studies on the investigation or application of this compound as a scaffold in the development of drug delivery systems. While the broader class of piperidine derivatives is extensively studied in medicinal chemistry for the development of therapeutic agents, research specifically detailing the use of the this compound structure in nanoparticles, polymer conjugates, liposomes, micelles, or other drug delivery platforms is not publicly available at this time.

Therefore, detailed research findings, data tables, and specific examples related to the role of this compound in drug delivery cannot be provided. The current body of scientific evidence focuses on other applications of piperidine-containing molecules.

Analytical Methodologies for the Characterization and Quantification of Piperidine Amines

Advanced Approaches for Trace Analysis and Purity Assessment

The detection of trace levels of piperidine (B6355638) amines and the assessment of their purity are critical in pharmaceutical and environmental analysis. Advanced analytical techniques and methodologies are employed to achieve the required sensitivity and selectivity.

Trace Analysis: For the determination of low concentrations of piperidine amines in complex matrices, a sample pre-concentration step is often necessary. Solid-phase extraction (SPE) is a widely used technique for this purpose. By selecting an appropriate sorbent, the amine can be selectively retained from a large volume of sample and then eluted with a small volume of solvent, thereby increasing its concentration before analysis by GC or HPLC.

Purity Assessment: The purity of a 2,2-Dimethylpiperidin-4-amine sample can be assessed by identifying and quantifying any related impurities. High-resolution chromatographic techniques, such as capillary gas chromatography and ultra-high-performance liquid chromatography (UHPLC), are essential for separating closely related impurities. Mass spectrometry is invaluable for the identification of unknown impurities based on their mass-to-charge ratio and fragmentation patterns.

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that separates analytes based on their electrophoretic mobility in an electric field. It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. CE can be a powerful tool for the purity assessment of piperidine amines and the separation of closely related isomers.

Development and Validation of Analytical Protocols for Research Purposes

The development and validation of analytical methods are essential to ensure that the results obtained are reliable, accurate, and reproducible. The process follows a systematic approach as outlined by regulatory guidelines such as those from the International Council for Harmonisation (ICH).

Method Development: The initial phase involves selecting the appropriate analytical technique and optimizing the experimental conditions. This includes choosing the right column, mobile phase composition, detector, and sample preparation procedure to achieve the desired separation and sensitivity for this compound and its potential impurities.

Method Validation: Once the method is developed, it must be validated to demonstrate its suitability for the intended purpose. The validation process involves evaluating several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Interactive Data Table: Key Validation Parameters for an HPLC Method for this compound
Validation ParameterDescriptionTypical Acceptance Criteria
Specificity No interference from blank, placebo, and known impurities at the retention time of the main peak.Peak purity of the analyte peak should be demonstrated.
Linearity A linear relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999
Range The concentration range over which the method is linear, accurate, and precise.For assay: 80-120% of the test concentration. For impurities: from LOQ to 120% of the specification limit.
Accuracy The closeness of the measured value to the true value.% Recovery typically between 98.0% and 102.0% for assay.
Precision (Repeatability) The precision under the same operating conditions over a short interval of time.Relative Standard Deviation (RSD) ≤ 2.0% for assay.
Intermediate Precision The precision within the same laboratory but on different days, with different analysts, or different equipment.RSD should meet predefined criteria, often slightly wider than for repeatability.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10.
Robustness The ability to withstand small, deliberate variations in method parameters.System suitability parameters should remain within acceptable limits.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.